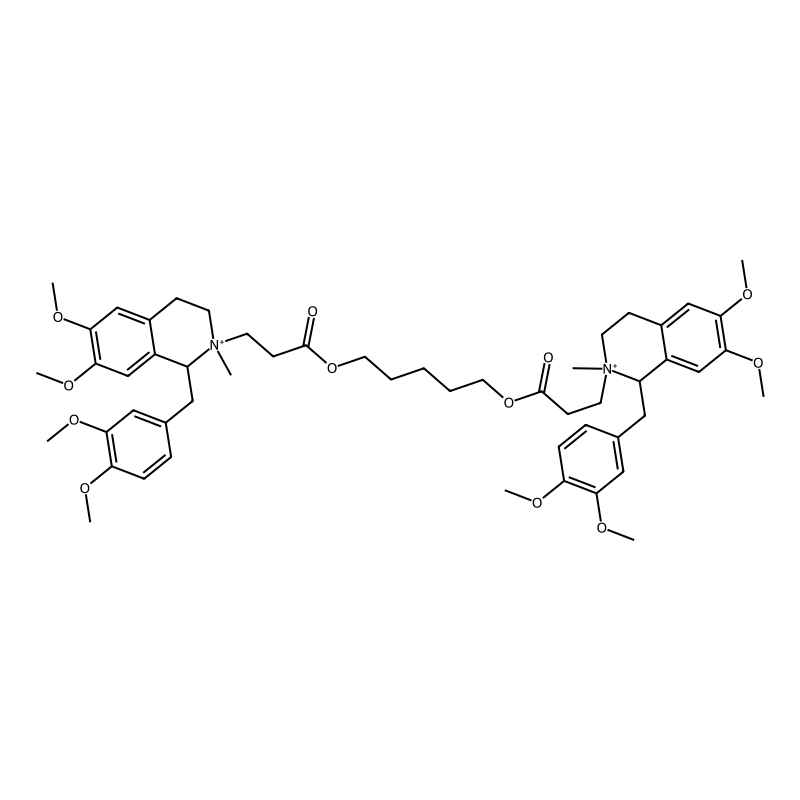

Atracurium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Atracurium (typically supplied as atracurium besylate, CAS 64228-79-1) is an intermediate-acting, non-depolarizing benzylisoquinolinium neuromuscular blocking agent. Its defining procurement and operational characteristic is its spontaneous, non-enzymatic degradation via Hofmann elimination at physiological pH and temperature [1]. This unique metabolic pathway ensures that its clearance is entirely independent of renal or hepatic function, making it a critical baseline material for specialized in vivo models and clinical formulations where organ-dependent clearance introduces unacceptable experimental variability [2].

Generic substitution of atracurium with other neuromuscular blocking agents fundamentally alters experimental and clinical parameters. Replacing it with aminosteroids like vecuronium or rocuronium introduces renal and hepatic clearance dependencies, leading to prolonged duration of action and cumulative effects in organ-impaired models [1]. Conversely, substituting atracurium with its purified single isomer, cisatracurium, drastically reduces the yield of the central nervous system-stimulating metabolite laudanosine and eliminates dose-dependent histamine release [2]. For assays specifically requiring high laudanosine generation or evaluating histamine-mediated hemodynamic responses, substituting atracurium with cisatracurium or aminosteroids will invalidate the model.

References

- [1] Atracurium, cisatracurium, vecuronium and rocuronium in patients with renal failure. ResearchGate.

- [2] Comparison of the pharmacodynamics and pharmacokinetics of an infusion of cis-atracurium (51W89) or atracurium in critically ill patients undergoing mechanical ventilation in an intensive therapy unit. PubMed.

Organ-Independent Clearance in Renal Impairment Models

Atracurium is degraded primarily via spontaneous Hofmann elimination and ester hydrolysis, ensuring consistent clearance regardless of renal status. In comparative studies involving renal failure, aminosteroids like vecuronium exhibit a significantly prolonged cumulative index and delayed recovery time, whereas atracurium maintains a predictable offset without cumulative toxicity [1].

| Evidence Dimension | Cumulative index and recovery profile in renal impairment |

| Target Compound Data | Predictable recovery without significant cumulative index |

| Comparator Or Baseline | Vecuronium (Elevated cumulative index of 1.3 +/- 0.1 in uremia) |

| Quantified Difference | Atracurium maintains predictable offset, whereas vecuronium exhibits a statistically significant cumulative effect in renal failure. |

| Conditions | In vivo uremic patient models monitored by accelerometry |

Buyers must select atracurium when designing models or formulations where subjects have variable or impaired renal function, ensuring clearance remains a controlled constant.

Elevated Laudanosine Metabolite Yield

Atracurium is a mixture of ten stereoisomers that produces substantially more laudanosine upon degradation than its isolated isomer, cisatracurium. Quantitative pharmacokinetic studies demonstrate that equipotent infusions of atracurium yield peak plasma laudanosine concentrations of 4.4 µg/mL, compared to only 1.3 µg/mL for cisatracurium[1].

| Evidence Dimension | Peak plasma laudanosine concentration |

| Target Compound Data | 4.4 µg/mL |

| Comparator Or Baseline | Cisatracurium (1.3 µg/mL) |

| Quantified Difference | 3.38-fold higher laudanosine production with atracurium. |

| Conditions | Equipotent continuous infusion in critically ill models |

Atracurium is the mandatory precursor choice for toxicology or neurology studies specifically investigating the CNS-stimulant properties of laudanosine.

pH-Dependent Formulation Stability and Cold-Chain Requirement

The chemical stability of atracurium is highly sensitive to pH and temperature due to its susceptibility to Hofmann elimination. To prevent premature degradation, commercial and laboratory formulations must be strictly adjusted to an acidic pH (3.2–3.7) and stored at 2–8°C [1]. Exposure to physiological or alkaline pH rapidly accelerates its breakdown [2].

| Evidence Dimension | Optimal formulation pH for stability |

| Target Compound Data | Stable only at pH 3.2-3.7; rapidly degrades at pH > 7.4 |

| Comparator Or Baseline | Standard aminosteroids (Stable across broader physiological pH ranges) |

| Quantified Difference | Strict requirement for acidic formulation to prevent spontaneous Hofmann elimination. |

| Conditions | Formulation storage and intravenous preparation |

Procurement teams must account for strict cold-chain logistics (2-8°C) and acidic diluent compatibility when sourcing and handling atracurium.

Dose-Dependent Histamine Release Profile

Rapid intravenous administration of atracurium at doses of 0.5 mg/kg or higher triggers dose-dependent histamine release, leading to transient cardiovascular effects such as hypotension and tachycardia [1]. In contrast, equipotent doses of cisatracurium (e.g., 0.15 mg/kg) are devoid of clinically significant histamine release [2].

| Evidence Dimension | Incidence of histamine-mediated cardiovascular effects |

| Target Compound Data | Dose-dependent histamine release at ≥0.5 mg/kg |

| Comparator Or Baseline | Cisatracurium (No signs of histamine release at equipotent 0.15 mg/kg) |

| Quantified Difference | Presence of histamine-induced cardiovascular changes with atracurium vs. complete absence with cisatracurium. |

| Conditions | Rapid bolus injection during anesthesia induction |

Atracurium is selected for pharmacological models specifically requiring or evaluating histamine-mediated physiological responses, whereas alternatives are chosen to avoid them.

Organ-Independent Neuromuscular Blockade Models

Because atracurium undergoes spontaneous Hofmann elimination, it is the standard agent for in vivo models involving subjects with renal or hepatic impairment. It provides a predictable offset of action without the cumulative toxicity seen with aminosteroids like vecuronium [1].

Laudanosine Toxicity and CNS Stimulation Research

Atracurium produces over three times the peak plasma concentration of laudanosine compared to cisatracurium[2]. It is therefore the preferred compound for neurotoxicology and pharmacokinetic studies focusing on the CNS-stimulating effects of this specific metabolite.

Histamine Pathway and Hemodynamic Response Assays

Due to its dose-dependent histamine release at bolus doses of 0.5 mg/kg or greater, atracurium is utilized in pharmacological models designed to evaluate drug-induced histamine responses and transient cardiovascular changes, a feature absent in its isomer cisatracurium [3].

References

- [1] Atracurium, cisatracurium, vecuronium and rocuronium in patients with renal failure. ResearchGate.

- [2] Comparison of the pharmacodynamics and pharmacokinetics of an infusion of cis-atracurium (51W89) or atracurium in critically ill patients undergoing mechanical ventilation in an intensive therapy unit. PubMed.

- [3] A clinical comparative study to evaluate the efficacy of intubating doses of atracurium and cisatracurium. Semantic Scholar.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Drug Classes

Other CAS

Wikipedia

Dates

Explore Compound Types